molecular formula C17H12N2O8 B1677985 Methoxatin trimethyl ester CAS No. 74447-88-4

Methoxatin trimethyl ester

Cat. No. B1677985
CAS RN: 74447-88-4
M. Wt: 372.3 g/mol
InChI Key: IYEWQFSKJDXIPI-UHFFFAOYSA-N
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Description

Methoxatin trimethyl ester, also known as PQQ trimethyl ester, is a chemical compound with the formula C17H12N2O8 . It contains a total of 39 atoms, including 12 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 8 Oxygen atoms . It is a novel and potent bioactive compound .


Synthesis Analysis

The synthesis of Methoxatin trimethyl ester involves the Curtius rearrangement, a versatile reaction in which a carboxylic acid can be converted to an isocyanate through an acyl azide intermediate under mild conditions . The resulting stable isocyanate can then be readily transformed into a variety of amines and amine derivatives including urethanes and ureas . A convergent total synthesis of the coenzyme methoxatin was achieved by joining a pyrrole subunit with uvitonic acid ester followed by photocyclization of the resulting olefin .


Molecular Structure Analysis

The molecular structure of Methoxatin trimethyl ester is complex. It involves a variety of amines and amine derivatives including urethanes and ureas . The mass spectra of all saturated fatty acids have similar features .


Chemical Reactions Analysis

The Curtius rearrangement is a key reaction in the synthesis of Methoxatin trimethyl ester . This reaction involves the conversion of a carboxylic acid to an isocyanate through an acyl azide intermediate under mild conditions . The resulting stable isocyanate can then be readily transformed into a variety of amines and amine derivatives including urethanes and ureas .


Physical And Chemical Properties Analysis

Esters, such as Methoxatin trimethyl ester, are common solvents . They have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Future Directions

The Curtius rearrangement, which is used in the synthesis of Methoxatin trimethyl ester, has wide-ranging applications in the synthesis of natural products and their derivatives . It has been extensively utilized in the synthesis and application of a variety of biomolecules . Therefore, the future directions of Methoxatin trimethyl ester could involve further exploration of its potential applications in various fields of chemistry and biology.

properties

IUPAC Name

trimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O8/c1-25-15(22)6-4-8(16(23)26-2)19-12-10(6)11-7(13(20)14(12)21)5-9(18-11)17(24)27-3/h4-5,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWQFSKJDXIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C(=O)C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225463
Record name Methoxatin trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxatin trimethyl ester

CAS RN

74447-88-4
Record name 2,7,9-Trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74447-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxatin trimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074447884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxatin trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester (about 250 g, 0.67 mol) in acetonitrile (ACN) (about 7.5 L), a solution of ceric ammonium nitrate (about 1.83 kg, 3.35 mol) in about 2.25 L of water is added over a period of about 30 minutes at about −5° C. The reaction mixture is stirred at about −5° C. over a period of about 1.5 hours. Thereafter, resulting reaction mass is filtered, washed with water and dried to obtain the product [4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester] as a bright orange solid (about 145 g, 58%). 1H NMR (DMSO-d6, 300 MHz): 3.90 (s, 3H), 3.97 (s, 3H), 4.05 (s, 3H), 7.29 (d, J=1.8 Hz, 1H), 8.56 (s, 1H), 12.52 (s, 1H); LC-MS (ESI): 373.0 (M-H).
Name
5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
1.83 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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